molecular formula C13H20BNO2 B13990762 2,4-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

2,4-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Cat. No.: B13990762
M. Wt: 233.12 g/mol
InChI Key: BJKJNCWYPNHGQY-UHFFFAOYSA-N
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Description

2,4-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organoboron compound with the molecular formula C13H20BNO2 and a molecular weight of 233.11 g/mol . This compound is characterized by the presence of a pyridine ring substituted with dimethyl groups at positions 2 and 4, and a dioxaborolane group at position 6. It is commonly used in organic synthesis, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the borylation of 2,4-dimethylpyridine. One common method is the reaction of 2,4-dimethylpyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:

    Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Oxidation: The boron atom can be oxidized to form boronic acids.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Bases: Such as potassium acetate in borylation reactions.

Major Products Formed

    Cross-Coupling Products: Formation of biaryl compounds.

    Boronic Acids: From oxidation reactions.

Scientific Research Applications

2,4-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry: Employed in the development of pharmaceuticals through cross-coupling reactions.

    Material Science: Utilized in the synthesis of polymers and advanced materials.

    Catalysis: Acts as a ligand in catalytic processes.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in cross-coupling reactions involves the formation of a palladium complex with the boron atom. This complex undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired carbon-carbon bond . The pyridine ring can also participate in coordination with metal catalysts, enhancing the reactivity and selectivity of the reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to the presence of both the pyridine ring and the dioxaborolane group, which provides distinct reactivity and coordination properties. This makes it particularly useful in cross-coupling reactions and as a ligand in catalysis.

Properties

Molecular Formula

C13H20BNO2

Molecular Weight

233.12 g/mol

IUPAC Name

2,4-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C13H20BNO2/c1-9-7-10(2)15-11(8-9)14-16-12(3,4)13(5,6)17-14/h7-8H,1-6H3

InChI Key

BJKJNCWYPNHGQY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=N2)C)C

Origin of Product

United States

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